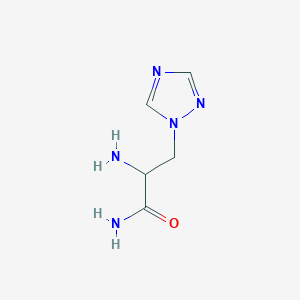

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The presence of the triazole ring in its structure makes it a valuable building block in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Two complementary pathways have been proposed and successfully realized for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These methods use starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of the pathway and sequence of reagent introduction depends on the nucleophilicity of the amine.

First Pathway: This pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product. This method is effective with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.

Second Pathway: When less nucleophilic aromatic amines are used, an alternative pathway is applied.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of bioactive triazole-fused heterocycles.

Medicine: It is a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

3-amino-1,2,4-triazole: This compound is an inhibitor of mitochondrial and chloroplast function and is used as a cotton defoliant.

3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar in structure but with different substituents, leading to varied pharmacological activities.

Uniqueness

2-amino-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry .

Biological Activity

2-Amino-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the triazole family, which is known for its diverse biological activities. The structural characteristics of this compound, including its amino and triazole functionalities, suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C5H8N4O, with a molecular weight of approximately 156.15 g/mol. The compound features a triazole ring, which is crucial for its biological interactions.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound enhances its ability to inhibit various pathogens. Research indicates that compounds with similar structures exhibit significant activity against bacteria and fungi due to their ability to disrupt cell wall synthesis and inhibit enzyme functions essential for microbial survival .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds related to this compound have shown cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as topoisomerases and kinases, which play critical roles in DNA replication and cell division .

- Protein Interaction : Studies using surface plasmon resonance have shown that this compound can bind effectively to target proteins involved in disease processes, potentially modulating their activity .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole derivatives including this compound, it was found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives demonstrated that this compound showed cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were recorded at concentrations lower than those of established chemotherapeutics, indicating a promising therapeutic potential .

Comparison with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Biological Activity | IC50 or MIC Values |

|---|---|---|

| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Antimicrobial | MIC = 12 µg/mL |

| 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanamide | Anticancer | IC50 = 25 µM |

| 3-(4-amino-1H-1,2,3-triazol-1-yl)propanamide | Antifungal | MIC = 8 µg/mL |

Properties

IUPAC Name |

2-amino-3-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-4(5(7)11)1-10-3-8-2-9-10/h2-4H,1,6H2,(H2,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLWDZBUZNBQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.